![molecular formula C28H28N4O3 B2590151 N-[(4-{[(2-benzyl-1,2,3,4-tetrahydroisoquinolin-3-yl)formohydrazido]carbonyl}phenyl)methyl]prop-2-enamide CAS No. 1648257-55-9](/img/structure/B2590151.png)
N-[(4-{[(2-benzyl-1,2,3,4-tetrahydroisoquinolin-3-yl)formohydrazido]carbonyl}phenyl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule with the molecular formula C28H28N4O3. It contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) core, which is a structural motif found in various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of this compound is based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) skeleton, which is a common structural motif in many bioactive compounds and drugs . The THIQ core is further functionalized with various substituents, including a benzyl group and a carbonyl group, which contribute to the overall complexity of the molecule .Chemical Reactions Analysis
The THIQ core in this compound can undergo various chemical reactions. For instance, it can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . Moreover, like other secondary amines, tetrahydroisoquinoline can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .Future Directions
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity . Future research could focus on exploring the biological potential of these analogs, their structural–activity relationship (SAR), and their mechanism of action .
properties
IUPAC Name |
N-[[4-[[(2-benzyl-3,4-dihydro-1H-isoquinoline-3-carbonyl)amino]carbamoyl]phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-2-26(33)29-17-20-12-14-22(15-13-20)27(34)30-31-28(35)25-16-23-10-6-7-11-24(23)19-32(25)18-21-8-4-3-5-9-21/h2-15,25H,1,16-19H2,(H,29,33)(H,30,34)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWCCMVQHVPOPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)NNC(=O)C2CC3=CC=CC=C3CN2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-{[(2-benzyl-1,2,3,4-tetrahydroisoquinolin-3-yl)formohydrazido]carbonyl}phenyl)methyl]prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.